molecular formula C20H17N5O3S B10865343 methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10865343
M. Wt: 407.4 g/mol
InChI Key: UTEGIAOZQMMSSO-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a benzothiazole and pyridine moiety. The (4Z) stereochemistry and ethylidene linkage suggest conformational rigidity, which may influence its binding affinity in biological systems. Structural determination of such molecules often employs X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis .

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H17N5O3S/c1-12(22-13-6-5-9-21-11-13)18-15(10-17(26)28-2)24-25(19(18)27)20-23-14-7-3-4-8-16(14)29-20/h3-9,11,24H,10H2,1-2H3

InChI Key

UTEGIAOZQMMSSO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are coupled using a suitable linker, often involving condensation reactions.

    Final Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it valuable in organic synthesis.

Biology

In biological research, methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazole and benzothiazole derivatives are well-studied for antimicrobial, anticancer, and anti-inflammatory properties. Key structural analogues include:

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Synthesized via condensation of diarylpyrazoles with thiazolidinone precursors, similar to the target compound’s synthetic route . Substitution at the aryl groups (e.g., electron-withdrawing or -donating groups) modulates bioactivity.

Key Differentiators

  • The target compound’s pyridin-3-ylaminoethylidene group introduces a secondary amine, enhancing hydrogen-bond donor capacity compared to simpler diarylpyrazoles.
  • The methyl acetate ester may improve membrane permeability relative to carboxylic acid derivatives.

Research Findings and Limitations

  • Synthesis : The general method in suggests scalability but lacks yield or purity data for this specific compound.
  • Bioactivity : Analogues with benzothiazole-pyrazole scaffolds show promise in drug discovery, but the target compound’s efficacy remains unvalidated in the provided sources.

Biological Activity

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate (CAS Number: 879056-60-7) is a complex organic compound notable for its diverse biological activities. Its unique structure combines several functional groups, including a methyl ester, benzothiazole, and pyrazole moieties, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₄S
Molecular Weight374.4 g/mol
Functional GroupsMethyl ester, benzothiazole, pyrazole
Structural FeaturesHeterocycles with potential for biological interactions

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties due to its structural similarity to known anticancer agents. Preliminary studies suggest that compounds with similar scaffolds have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. The compound's IC50 values in inhibiting COX-II activity are comparable to those of established anti-inflammatory drugs like Celecoxib.

Antimicrobial Properties

This compound may also possess antimicrobial activities . Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Study on COX Inhibition

A study published in ACS Omega reported that pyrazole derivatives exhibited significant selectivity toward COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM. The most potent derivative showed an IC50 value of 0.52 μM against COX-II, indicating the potential of similar compounds like methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo...} in managing inflammation-related conditions .

Anticancer Activity Investigation

In vitro studies have demonstrated that compounds structurally related to methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo...} exhibit significant cytotoxic effects on various cancer cell lines including Mia PaCa-2 and PANC-1. These findings highlight the need for further exploration into the compound's mechanism of action and its potential as a lead compound in cancer therapy .

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